The compound is classified under organic compounds, specifically as an ether and a nitrogen-containing heterocyclic compound. Its systematic name reflects its structural components: the naphthalene group, hexyl chain, and pyrrolidine ring. The compound's CAS number is 5366-77-0, which is used for identification in chemical databases.
The synthesis of 1-(6-Naphthalen-1-yloxyhexyl)pyrrolidine can be approached through several methods, often involving the reaction of naphthalene derivatives with pyrrolidine in the presence of suitable reagents. One common route includes:
The molecular structure of 1-(6-Naphthalen-1-yloxyhexyl)pyrrolidine can be described using its molecular formula .
1-(6-Naphthalen-1-yloxyhexyl)pyrrolidine can undergo several chemical reactions, including:
The mechanism of action for 1-(6-Naphthalen-1-yloxyhexyl)pyrrolidine, particularly in pharmacological contexts, often involves its interaction with specific receptors:
1-(6-Naphthalen-1-yloxyhexyl)pyrrolidine has potential applications in various fields:
The spatial orientation of the naphthalene ring governs π-π stacking interactions with hydrophobic receptor pockets. Bioactivity correlates strongly with electronic distribution and substituent placement on the naphthalene system:
Table 1: Receptor Binding Affinity of Naphthalene Ring Modifications
| Substituent Position | Group | Relative Affinity (%) | Hydrophobic Parameter (π) |
|---|---|---|---|
| 1-Naphthyl | H | 100 (reference) | 1.80 |
| 2-Naphthyl | H | 28.6 | 1.69 |
| 4-Position | CH₃ | 140.1 | 2.13 |
| 4-Position | NO₂ | 39.8 | 1.52 |
Quantitative SAR (QSAR) models indicate hydrogen-bond acceptance capacity (Ha) and hydrophobic constants (π) account for 85% of bioactivity variance in naphthalene derivatives [2].
The pyrrolidine nitrogen’s protonation state and ring puckering modulate hydrogen bonding and electrostatic complementarity:
Table 2: Target Binding Efficiency of Pyrrolidine Modifications
| Pyrrolidine Modification | Relative Potency (%) | Binding Energy (ΔG, kcal/mol) |
|---|---|---|
| Saturated | 100 (reference) | -9.2 |
| 2,5-Dihydro | 28.3 | -6.4 |
| N-Methylated | 9.8 | -4.1 |
| Piperidine analogue | 34.7 | -5.9 |
Optimal activity requires an unsubstituted, saturated pyrrolidine with S-chirality, as validated through mouse ex vivo whole-blood assays [1].
The hexyloxy linker balances lipophilicity and conformational flexibility to influence absorption and target engagement:
Table 3: Pharmacokinetic Properties by Alkyl Chain Length
| Chain Length (n) | cLogP | IC₅₀ (μM) | Caco-2 Papp (×10⁻⁶ cm/s) | Oral AUC₀–₂₄ (μg·h/mL) |
|---|---|---|---|---|
| 4 (Butyl) | 2.1 | 1.74 | 8.9 | 5.2 |
| 6 (Hexyl) | 3.5 | 0.22 | 21.3 | 18.7 |
| 8 (Octyl) | 5.0 | 0.87 | 25.1 | 14.2* |
Note: *Reduced AUC for octyl derivatives reflects increased metabolic clearance.
The hexyloxy chain optimizes the lipophilicity-permeability trade-off, enabling efficient cellular uptake while maintaining sufficient aqueous solubility for dissolution [3].
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: